4-Bromo-1-cyclopropyl-3-iodo-1H-indole
Description
4-Bromo-1-cyclopropyl-3-iodo-1H-indole is a halogenated indole derivative with a bromine atom at position 4, an iodine atom at position 3, and a cyclopropyl group at position 1 of the indole core. Indole derivatives are widely studied for their pharmacological relevance, including applications in antioxidant, anticancer, and antimicrobial therapies .
The combination of bromine and iodine at positions 4 and 3, respectively, may enhance halogen bonding capabilities and molecular weight compared to mono-halogenated analogs .
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-3-iodoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSCNZZYGFZAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC=C3Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Chemical Reactions Analysis
4-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts
Scientific Research Applications
4-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use it to investigate the biological activity of indole derivatives, exploring their potential as antiviral, anticancer, and antimicrobial agents
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The presence of bromine and iodine atoms may enhance its binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole, highlighting substituent positions, molecular weights, and notable properties:
Key Differences and Implications
Halogenation Patterns: The dual halogenation (Br and I) in the target compound contrasts with mono-halogenated analogs like 4-Bromo-3-methyl-1H-indole . Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to bromine or chlorine . In compound 8, a chloro substituent at position 6 and an iodobenzyl group at position 1 demonstrate the versatility of halogen placement in modulating bioactivity .
Substituent Effects :
- The cyclopropyl group at position 1 in the target compound introduces unique steric constraints compared to benzyl (e.g., compound 8 ) or methyl groups. Cyclopropane’s ring strain and sp³ hybridization may influence solubility and metabolic stability .
- Triazole-containing analogs (e.g., 9c ) exhibit distinct electronic profiles due to the triazole’s aromaticity and hydrogen-bonding capacity, which are absent in the target compound .
Synthetic Challenges :
- Introducing iodine at position 3 likely requires specialized coupling reactions (e.g., Ullmann or Sandmeyer reactions), whereas bromine at position 4 could be achieved via electrophilic substitution. The cyclopropyl group may necessitate protective strategies during synthesis to avoid ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
